5-Formylfuran-2-carbonitrile
Overview
Description
5-Formylfuran-2-carbonitrile: is an organic compound with the molecular formula C6H3NO2 . It is a derivative of furan, a heterocyclic aromatic organic compound. The structure of this compound includes a formyl group (-CHO) and a nitrile group (-CN) attached to the furan ring.
Mechanism of Action
Target of Action
It is often used as a reagent in various chemical reactions, implying that its targets could be the reactants in these chemical processes .
Mode of Action
5-Formylfuran-2-carbonitrile interacts with its targets through chemical reactions. For instance, it is used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this process, the compound may undergo oxidative addition and transmetalation .
Biochemical Pathways
Its use in chemical reactions suggests that it may influence the pathways associated with the synthesis of various organic compounds .
Pharmacokinetics
As a chemical reagent, its bioavailability would likely depend on the specific conditions of the reaction it is involved in .
Result of Action
As a reagent in chemical reactions, its primary effect would be the transformation of reactants into desired products .
Biochemical Analysis
Biochemical Properties
5-Formylfuran-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the catalytic production of 5-formylfuran-2-carboxylic acid and furan-2,5-dicarboxylic acid from 5-hydroxymethylfurfural . These interactions are crucial for the compound’s function in biochemical pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. These interactions are critical for the compound’s biochemical activity and its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can be stable under specific conditions, but its degradation products may have different biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in biological systems .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. These interactions are essential for the compound’s role in metabolic processes and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within biological systems. These interactions influence the compound’s accumulation and effects on cellular function .
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is important for elucidating its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Formylfuran-2-carbonitrile can be synthesized through several methods. One common approach involves the formylation of furan-2-carbonitrile using formylating agents such as formic acid or formamide under acidic conditions. Another method includes the oxidation of 5-hydroxymethylfurfural (HMF) to this compound using oxidizing agents like oxygen or hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. For example, the oxidation of HMF using a hydroxyapatite-supported gold catalyst has been reported to produce this compound with high efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Formylfuran-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to carboxylic acids.
Reduction: The nitrile group can be reduced to amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide in the presence of catalysts.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 5-Formylfuran-2-carboxylic acid.
Reduction: 5-Aminomethylfuran-2-carbonitrile.
Substitution: Various substituted furan derivatives depending on the electrophile used
Scientific Research Applications
5-Formylfuran-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Comparison with Similar Compounds
5-Formylfuran-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
5-Hydroxymethylfurfural: Precursor to 5-Formylfuran-2-carbonitrile with a hydroxymethyl group instead of a formyl group.
Furan-2-carbonitrile: Lacks the formyl group present in this compound.
Uniqueness: this compound is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo multiple types of reactions makes it valuable in the development of new materials and biologically active compounds .
Properties
IUPAC Name |
5-formylfuran-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQKOVRPNHYQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194907 | |
Record name | 5-Cyano-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42061-89-2 | |
Record name | 5-Cyano-2-furaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042061892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Cyano-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formylfuran-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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